Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its bicyclic structure, which includes a methoxy group and a carboxylate ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivity. The reaction is mediated by an organic base and operates under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methoxy group with a different alkoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in different alkoxy derivatives.
Scientific Research Applications
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
These compounds share the bicyclo[2.2.2]octane core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of different functional groups, such as hydroxymethyl or methoxycarbonyl, can influence the compound’s solubility, stability, and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHSJYNLZOOXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.